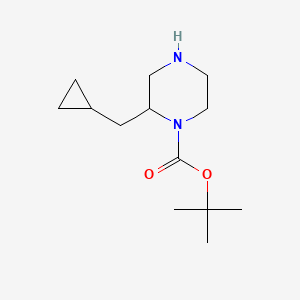
Tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkylating agents, halogenated compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to various alkylated or functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The tert-butyl and cyclopropylmethyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of a cyclopropylmethyl group.
Tert-butyl 1-piperazinecarboxylate: Lacks the cyclopropylmethyl group, making it a simpler derivative.
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: Contains a cyanomethyl group instead of a cyclopropylmethyl group.
Uniqueness
Tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable intermediate in the synthesis of novel pharmaceuticals and other bioactive molecules.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-14-9-11(15)8-10-4-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
YWZOJZGFLPVBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


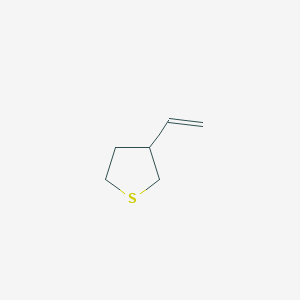
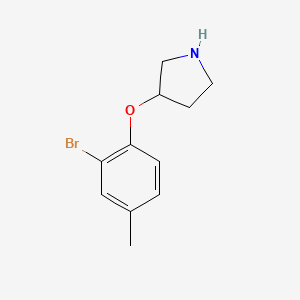

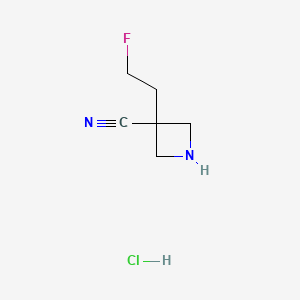
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
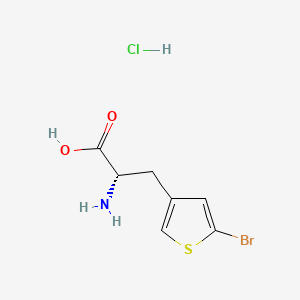

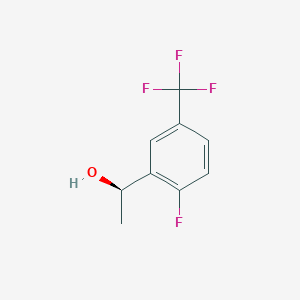
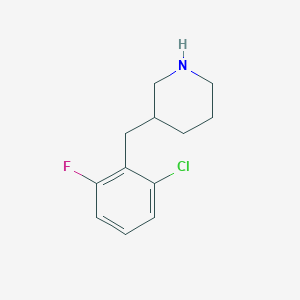

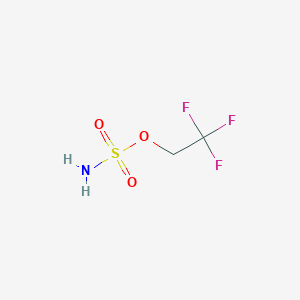
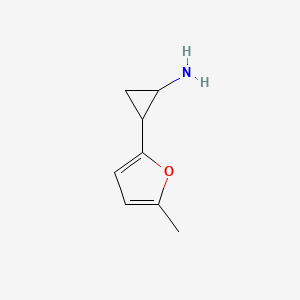
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)
![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
